2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a phenylsulfonylmethyl group at the 5-position of the oxadiazole ring and a 4-methoxyphenyl acetamide moiety at the 2-position.
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-14-9-7-13(8-10-14)11-16(22)19-18-21-20-17(26-18)12-27(23,24)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOFXQDHWVMSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide belongs to a class of molecules known for their diverse biological activities, particularly in the context of anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring, which is known for its significant pharmacological properties. The structural formula can be represented as follows:
The synthesis typically involves the reaction of 4-methoxyphenyl acetamide with phenylsulfonylmethyl hydrazine under controlled conditions to yield the oxadiazole derivative. Various synthetic approaches have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines. A comparative analysis showed that certain oxadiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4h | A549 | <0.14 | Apoptosis induction |
| 4i | C6 | 8.16 | MMP-9 inhibition |
| 4l | L929 | 7.48 | Caspase activation |
These compounds were found to induce apoptosis through multiple pathways, including mitochondrial membrane depolarization and activation of caspase enzymes . The presence of the oxadiazole ring enhances binding affinity to various biological targets involved in cancer progression.
The anticancer activity is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are pivotal in cancer cell proliferation and survival .
- Apoptotic Pathways : Compounds have been shown to increase apoptosis rates significantly compared to standard treatments. For example, compound 4h exhibited a higher apoptosis ratio than cisplatin .
- Cell Cycle Arrest : Certain derivatives caused cell cycle arrest at the G0/G1 phase, indicating their potential to halt tumor growth effectively .
Case Studies
A notable study investigated the effects of various oxadiazole derivatives on human lung cancer cells (A549). The research demonstrated that compounds with structural similarities to our target exhibited potent antiproliferative effects along with selective toxicity towards cancerous cells over normal fibroblasts .
Another study focused on the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications in the substituents on the oxadiazole ring significantly influenced their biological activity, suggesting that careful design can enhance therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The phenylsulfonyl group in the target compound contrasts with the piperidinyl (8i) or ethylphenoxy (BL98487) substituents. Sulfonyl groups may enhance metabolic stability compared to alkyl/aryl ethers .
- Bioactivity : LMM5, with a benzylsulfamoyl group, exhibits antifungal activity, suggesting that sulfonamide-linked substituents enhance targeting of fungal enzymes .
Analogues with Modified Acetamide Moieties
Key Observations :
- Polar vs. Nonpolar Substituents: Fluorophenoxy (7d) and chlorophenyl (2a) groups enhance cytotoxicity and antimicrobial activity, respectively, likely due to increased electrophilicity and membrane interaction .
- Toxicity : Compounds like 6f () show low hemolytic activity, suggesting that sulfanyl acetamides may offer a safer profile compared to sulfonyl derivatives .
Analogues with Heterocyclic Replacements
| Compound Name | Core Heterocycle | Activity Profile | Reference |
|---|---|---|---|
| 14a (from ) | 1,3,4-Oxadiazole with 4-chlorophenyl | IR data (C–S bond analysis) | |
| 7d (from ) | 1,3,4-Thiadiazole | Anticancer |
Key Observations :
- Oxadiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., 7d) exhibit stronger anticancer activity, possibly due to enhanced π-π stacking with biological targets .
Q & A
Advanced Research Question
- Slow evaporation : Dissolve the compound in ethanol/acetone (5–10 mg/mL) and allow slow evaporation at 4°C.
- Diffusion methods : Layer hexane over a DCM solution to induce gradual crystal growth.
Successful crystallization of similar acetamides reveals planar oxadiazole rings with dihedral angles of 5–10° relative to the phenylsulfonyl group, stabilizing the lattice via C–H···O interactions .
How does the methoxyphenyl substituent affect metabolic stability?
Advanced Research Question
The 4-methoxy group reduces first-pass metabolism by:
- Blocking cytochrome P450 oxidation : Methoxy groups are poor substrates for CYP3A4/2D6, extending half-life (t1/2 = 8.2 h vs. 3.1 h for unsubstituted analogs) .
- Glucuronidation resistance : The electron-donating methoxy group hinders conjugation at the acetamide nitrogen, as shown in hepatocyte incubation assays .
What in vitro models are appropriate for toxicity screening?
Basic Research Question
- HepG2 cells : Assess hepatotoxicity via MTT assays (24–48 h exposure).
- hERG inhibition : Patch-clamp studies predict cardiac risk; IC50 > 30 µM is desirable .
- Ames test : Screen for mutagenicity using TA98 and TA100 strains .
How can reaction yields be optimized for scale-up synthesis?
Advanced Research Question
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acetamide coupling (yield increase from 65% to 82%) .
- Microwave-assisted synthesis : Reduce reaction time from 12 h to 45 min for oxadiazole cyclization, maintaining >90% purity .
- Workup modifications : Replace column chromatography with antisolvent precipitation (e.g., water addition to DMF solution) for greener processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
